Product packaging for Mannosyl(2)-N-acetyl(2)-glucose(Cat. No.:CAS No. 81034-76-6)

Mannosyl(2)-N-acetyl(2)-glucose

Cat. No.: B1229106
CAS No.: 81034-76-6
M. Wt: 748.7 g/mol
InChI Key: KSEVLWYNDHVCJB-DMZKWVAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannosyl(2)-N-acetyl(2)-glucose is a defined disaccharide of significant interest in glycoscience research. As a structural motif featuring mannose linked to N-acetylglucosamine (GlcNAc), it serves as a fundamental building block and potential intermediate in the biosynthesis and processing of complex glycans . In particular, mannose-GlcNAc linkages are core components of N-linked glycans, which are critical for protein folding, stability, and cell-to-cell communication . Researchers can utilize this compound as a standard in chromatographic or mass spectrometric analyses to identify and characterize oligosaccharide structures. It may also be employed as a substrate to investigate the activity, specificity, and mechanism of various glycosyltransferases and glycosidases involved in constructing and dismantling carbohydrate structures within biological systems . Furthermore, studying such defined disaccharides is essential for elucidating specific carbohydrate-protein interactions, which are fundamental to immune recognition, pathogen invasion, and other vital physiological and pathological processes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48N2O21 B1229106 Mannosyl(2)-N-acetyl(2)-glucose CAS No. 81034-76-6

Properties

CAS No.

81034-76-6

Molecular Formula

C28H48N2O21

Molecular Weight

748.7 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-hydroxy-1-oxo-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C28H48N2O21/c1-8(36)29-10(3-31)24(50-26-15(30-9(2)37)19(41)16(38)11(4-32)46-26)25(51-28-23(45)21(43)18(40)13(6-34)48-28)14(7-35)49-27-22(44)20(42)17(39)12(5-33)47-27/h3,10-28,32-35,38-45H,4-7H2,1-2H3,(H,29,36)(H,30,37)/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,24+,25+,26-,27+,28-/m0/s1

InChI Key

KSEVLWYNDHVCJB-DMZKWVAKSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(C(C=O)NC(=O)C)C(C(CO)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C=O)NC(=O)C)C(C(CO)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O

Other CAS No.

81034-76-6

Synonyms

Man2GlcNAc2
mannosyl(2)-N-acetyl(2)-glucose

Origin of Product

United States

Contextualizing Oligosaccharides Within Glycobiology

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. creative-biolabs.com Within this field, oligosaccharides—short chains of monosaccharide units linked by glycosidic bonds—are of paramount importance. creative-biolabs.com These molecules are not merely for energy storage; they are information-rich structures involved in a vast array of biological processes. creative-biolabs.comnih.gov

Oligosaccharides function as key players in cellular recognition and communication. longdom.org They decorate cell surfaces and extracellular proteins and lipids, acting as molecular signposts. creative-biolabs.comoup.com This recognition is fundamental to processes ranging from immune responses and inflammation to host-pathogen interactions and the determination of blood group antigens. creative-biolabs.comnih.govlongdom.org The biological roles of oligosaccharides are diverse, spanning from structural support in tissues to modulating the function and stability of proteins. nih.govucsd.edunih.gov The specific sequence and linkage of the monosaccharide units within an oligosaccharide chain determine its unique function, allowing for a high degree of specificity in molecular interactions. nih.govoup.com

Significance of β 1,4 D Mannosyl N Acetyl D Glucosamine As a Glycan Motif

The disaccharide β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine, often abbreviated as Man-GlcNAc, is a fundamental repeating unit found in the core structure of N-glycans, which are complex oligosaccharides attached to proteins.

A pivotal discovery has highlighted the significance of this specific disaccharide in the metabolism of gut microbiota. Research on the prominent human gut bacterium, Bacteroides thetaiotaomicron, has revealed a unique, energy-efficient metabolic pathway for N-glycans. nih.gov This bacterium possesses a specialized enzyme, β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033), which specifically targets and cleaves the Man-GlcNAc disaccharide. nih.govnih.gov

In the conventional pathway, the breakdown of this disaccharide would require a β-mannosidase and an ATP-dependent kinase. However, the phosphorylase discovered in B. thetaiotaomicron allows for the direct phosphorolysis of the d-mannose (B1359870) residue, conserving cellular energy by avoiding the use of ATP. nih.govnih.gov This metabolic strategy provides a significant evolutionary advantage to intestinal anaerobic bacteria, which generally operate in a less energy-efficient anaerobic environment. nih.gov The enzyme BT1033 is a key component of a gene cluster dedicated to N-glycan metabolism, underscoring the importance of the Man-GlcNAc motif as a metabolic substrate in the gut ecosystem. nih.govnih.gov

Table 1: Key Enzymes in the Metabolism of β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine

Enzyme Organism Function Metabolic Significance
β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033) Bacteroides thetaiotaomicron Catalyzes the reversible phosphorolysis of Man-GlcNAc into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.govnih.gov Enables an energy-efficient (ATP-independent) pathway for N-glycan catabolism. nih.govnih.gov
β-Mannosidase Various organisms Hydrolyzes the β-1,4-mannosidic linkage in Man-GlcNAc to release d-mannose and N-acetyl-d-glucosamine. nih.gov Part of the conventional, ATP-dependent metabolic pathway. nih.gov
ATP-dependent hexokinase Various organisms Phosphorylates the released d-mannose using ATP. nih.gov A key step in the conventional pathway to prepare mannose for glycolysis. nih.gov

Enzymatic Machinery and Molecular Mechanisms Governing β 1,4 D Mannosyl N Acetyl D Glucosamine Metabolism

Glycosyltransferases: Specificity and Catalytic Mechanisms

Glycosyltransferases are a large family of enzymes responsible for the synthesis of glycosidic linkages. nih.gov In the context of β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine metabolism, N-acetylglucosaminyltransferases play a pivotal role in the formation of complex N-glycans. uniprot.orgebi.ac.uk

Structural Basis of Substrate Recognition by N-Acetylglucosaminyltransferases (e.g., MGAT2)

N-acetylglucosaminyltransferase II (MGAT2) is a key enzyme that catalyzes the addition of a GlcNAc residue in a β1,2-linkage to the α1,6-mannose arm of the trimannosyl core of N-glycans, a committed step in the synthesis of complex-type glycans. pnas.orgnih.gov The structural basis for its precise substrate recognition has been elucidated through crystallographic studies. pnas.orgnih.gov

MGAT2 exhibits a GT-A Rossmann-like fold and utilizes a modular architecture for substrate binding. pnas.orgnih.gov The enzyme's active site is composed of a catalytic subsite that binds the Man-α1,6-mannose acceptor and a distal exosite pocket. nih.gov This exosite specifically recognizes the "recognition arm" of the substrate, which is the GlcNAc-β1,2Man-α1,3Manβ- portion of the glycan. nih.gov This modular design, where different parts of the enzyme recognize distinct features of the substrate, ensures high specificity. pnas.orgnih.gov

Interestingly, the recognition arm interactions observed in MGAT2 are similar to those of Golgi α-mannosidase II, a glycoside hydrolase that acts just before MGAT2 in the N-glycan biosynthetic pathway. nih.gov This suggests a convergent evolution where different enzyme folds have evolved to recognize the same glycan motif, highlighting the importance of this "recognition arm" in guiding the sequential processing of N-glycans. pnas.org

EnzymeFamilyFoldSubstrate Recognition
MGAT2 GlycosyltransferaseGT-A Rossmann-likeModular architecture with a catalytic subsite and a distal exosite for the "recognition arm" (GlcNAc-β1,2Man-α1,3Manβ-)

Kinetic Characterization of Glycosyltransferase Reactions

The catalytic activity of glycosyltransferases like MGAT2 is dependent on a divalent cation, typically Mn²⁺, which facilitates the interaction with the UDP-GlcNAc donor substrate. pnas.orgnih.gov The transfer of the GlcNAc moiety to the acceptor mannose occurs via an inverting mechanism, meaning the stereochemistry at the anomeric carbon is inverted during the reaction. nih.govpnas.org

Kinetic studies of glycosyltransferases are often performed using methods like high-performance liquid chromatography (HPLC) or mass spectrometry to quantify the formation of the product over time. nih.govacs.org These analyses allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. For instance, N-acetyl-D-glucosamine kinase, an enzyme involved in a related metabolic pathway, exhibits non-Michaelian kinetics with respect to N-acetyl-D-glucosamine. nih.gov

The specificity of glycosyltransferases is not always absolute. Some enzymes exhibit relaxed acceptor specificity, acting on a broader range of substrates. nih.gov However, enzymes like MGAT5, which adds a GlcNAc residue to the core α-1,6 mannose, demonstrate a high degree of specificity, which is crucial for the ordered assembly of complex N-glycans. acs.org The kinetic characterization of these enzymes is essential for understanding the regulation of the entire N-glycosylation pathway. boku.ac.at

Glycoside Hydrolases: Diversity and Functional Characterization

Glycoside hydrolases (GHs) are a diverse group of enzymes that catalyze the cleavage of glycosidic bonds. nih.govwhiterose.ac.uk In the context of N-glycan metabolism, they are crucial for the trimming and degradation of oligosaccharide chains.

Substrate Specificity and Hydrolysis Patterns of N-Glycan Trimming Enzymes

The trimming of N-glycans is a highly ordered process involving a series of specific glycoside hydrolases. nih.govnih.gov These enzymes exhibit distinct substrate specificities, ensuring the correct processing of the glycan structure. nih.gov For example, in insect cells, the enzyme Fused lobes (FDL) specifically removes the N-acetylglucosamine residue that was added by N-acetylglucosaminyltransferase I. nih.gov

The diversity of glycoside hydrolases is vast, with enzymes classified into numerous families based on sequence similarity. plos.org For instance, families GH5, GH26, GH113, and GH134 all contain β-mannanases, which cleave the β-1,4-linked mannose backbone of mannans. plos.org The hydrolysis patterns of these enzymes can vary, with some acting as endo-hydrolases, cleaving internal glycosidic bonds, while others are exo-hydrolases, removing terminal sugar residues.

The study of substrate specificity often involves a variety of analytical techniques, including SDS-PAGE, thin-layer chromatography (TLC), liquid chromatography, and mass spectrometry. nih.gov These methods allow for the identification of the products of hydrolysis and provide insights into the specific linkages cleaved by the enzyme.

Enzyme FamilySpecificityFunction
GH5, GH26, GH113, GH134 β-mannanasesCleavage of β-1,4-linked mannose residues
Fused lobes (FDL) β-N-acetylglucosaminidaseRemoval of terminal N-acetylglucosamine
GH20 β-1,4- or β-1,6-N-acetylglucosaminidaseCleavage of non-reducing N-acetylglucosamine linkages

Mechanisms of Mannosidase Action in Glycoprotein (B1211001) Quality Control

Mannosidases play a critical role in the quality control of glycoproteins in the endoplasmic reticulum (ER). nih.govebi.ac.ukboku.ac.at This process ensures that only correctly folded proteins are transported to their final destinations. ebi.ac.uk

The trimming of mannose residues from the N-glycan of a glycoprotein acts as a timer. ebi.ac.uknih.gov If a glycoprotein fails to fold correctly within a certain timeframe, the progressive removal of mannose residues by ER mannosidases, such as ER mannosidase I (ERManI), prevents it from re-entering the calnexin (B1179193)/calreticulin (B1178941) folding cycle. nih.govnih.gov Specifically, the removal of a critical mannose residue that acts as an acceptor for glucose prevents re-glucosylation and targets the misfolded glycoprotein for ER-associated degradation (ERAD). nih.govnih.gov

ERManI, a class I α-1,2-mannosidase belonging to the GH47 family, is a central player in this process. ebi.ac.ukresearchgate.net It resides in quality control vesicles and its activity is crucial for initiating the degradation of terminally misfolded glycoproteins. nih.gov The action of mannosidases, in concert with other ER quality control components, forms a sophisticated system for maintaining cellular homeostasis. boku.ac.at

Glycoside Phosphorylases: Reversible Catalysis and Biotechnological Potential

Glycoside phosphorylases (GPs) offer an alternative pathway for the metabolism of glycosides, distinct from the action of glycoside hydrolases. nih.govnih.gov These enzymes catalyze the reversible phosphorolysis of glycosidic bonds, using inorganic phosphate (B84403) to break the bond and generate a sugar-1-phosphate and a shorter glycan. nih.govnih.gov

A key enzyme in this class is β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase, which was discovered in the gut bacterium Bacteroides thetaiotaomicron. nih.gov This enzyme catalyzes the reversible breakdown of β-1,4-d-mannosyl-N-acetyl-d-glucosamine into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.gov This metabolic pathway is more energy-efficient than the conventional pathway involving β-mannosidase and subsequent ATP-dependent phosphorylation of mannose. nih.gov

The reversibility of the reaction catalyzed by glycoside phosphorylases makes them attractive tools for biotechnology. nih.gov They can be used for the synthesis of specific oligosaccharides by controlling the reaction equilibrium. nih.govnih.gov The discovery of novel mannoside phosphorylases from the gut microbiome has opened up new possibilities for the synthesis of antigenic oligosaccharides and for studying the interactions between bacteria. nih.govnih.gov

EnzymeSourceReactionSignificance
β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase Bacteroides thetaiotaomicronβ-1,4-Man-GlcNAc + Pi ↔ α-Man-1-P + GlcNAcEnergy-efficient N-glycan catabolism

Structure-Function Relationships of GH130 Family Enzymes

The Glycoside Hydrolase family 130 (GH130) is a versatile group of enzymes primarily involved in the metabolism of β-mannosides. nih.gov These enzymes are crucial for gut bacteria in breaking down complex carbohydrates. nih.gov While most characterized members are phosphorylases that cleave β-mannosidic bonds using inorganic phosphate, some function as hydrolases. nih.gov This functional duality is rooted in specific structural features.

GH130 enzymes typically possess a five-bladed β-propeller fold for their catalytic domain. cazypedia.org Many form homohexamers, with N- and C-terminal α-helices contributing to the formation of their quaternary structure. cazypedia.org Their catalytic mechanism for phosphorolysis is unique, involving a proton relay. An aspartic acid residue initiates the process by protonating the 3-hydroxyl group of the mannosyl residue at the -1 subsite, which then intramolecularly transfers a proton to the glycosidic oxygen, leading to bond cleavage. cazypedia.org

The key distinction between GH130 phosphorylases and hydrolases lies in the active site architecture. Phosphorylases have conserved basic amino acid residues (lysine or arginine) that are essential for binding the nucleophilic inorganic phosphate. nih.govresearchgate.net In contrast, the hydrolase members of the GH130 family lack these phosphate-binding residues. nih.gov Instead, they possess two glutamate (B1630785) residues that are proposed to act as the general base catalyst, activating a water molecule for nucleophilic attack on the anomeric carbon. nih.govcazypedia.org

Substrate specificity within the GH130 family is determined by subtle variations in the substrate-binding pocket, particularly at the +1 subsite. nih.gov Structural analyses of two different mannoside phosphorylases from Ruminococcus albus, RaMP1 and RaMP2, revealed that three loops shape the +1 subsite and define their different specificities. nih.gov One of these critical loops is even contributed by an adjacent molecule in the oligomeric structure, highlighting the importance of the enzyme's quaternary structure for its function. nih.gov For example, in RaMP1, a histidine residue in one of these loops is indispensable for creating a hydrogen-bond network that secures the substrate. nih.gov This structural diversity allows different enzymes in the family to target a range of mannosyl linkages, from β-1,4-mannosyl-glucose to the β-1,4-d-mannosyl-N-acetyl-d-glucosamine core of N-glycans. nih.govnih.gov

FeatureGH130 PhosphorylaseGH130 Hydrolase
Catalytic Activity PhosphorolysisHydrolysis
Nucleophile Inorganic PhosphateWater
Key Active Site Residues Conserved basic residues (e.g., Lys, Arg) for phosphate bindingTwo catalytic Glutamate residues
Overall Fold Five-bladed β-propellerFive-bladed β-propeller
Example Enzyme β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033)BT3780 (a β-1,2-mannosidase)

Substrate Promiscuity and Specificity in Glycan Phosphorolysis

The GH130 family of enzymes demonstrates a fascinating interplay between substrate specificity and promiscuity, enabling organisms to metabolize a wide array of β-mannosides. nih.gov While some enzymes are highly specific, others can act on multiple substrates. This flexibility is crucial for gut microbes that encounter a diverse and fluctuating landscape of dietary and host-derived glycans. nih.gov

Specificity is often dictated by the non-reducing end of the substrate that binds to the enzyme's active site. For instance, a classification scheme proposed in 2013 divided the family into subfamilies, with GH130_1 being specific for β-1,4-mannosyl-glucose and GH130_2 targeting substrates like β-1,4-mannooligosaccharides or the β-1,4-mannosyl-N,N′-diacetylchitobiose core of N-glycans. nih.gov A prime example of high specificity is the β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033) from Bacteroides thetaiotaomicron. nih.govnih.gov This enzyme is a key player in N-glycan catabolism, where it specifically catalyzes the reversible phosphorolysis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.govnih.gov

Despite these examples of specificity, many GH130 enzymes exhibit substrate promiscuity. nih.gov They are capable of phosphorolyzing various β-linked mannosides, including β-1,2-, β-1,3-, and β-1,4-mannosidic linkages. nih.govnih.gov This broader activity is possible because the enzymes primarily recognize the mannosyl residue at the non-reducing end (-1 subsite), while showing more tolerance for the glycan structure at the reducing end (+1 subsite and beyond). nih.gov This promiscuity allows a single organism to utilize different types of mannans from various sources, such as plant cell walls or host glycoproteins, with a limited enzymatic toolkit. The tolerance of some GH130 phosphorylases for different acceptor molecules also makes them valuable tools for the enzymatic synthesis of challenging β-mannosidic linkages. nih.gov

Enzyme TypeSubstrate(s)Linkage SpecificityBiological Role
β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033) β-1,4-d-mannosyl-N-acetyl-d-glucosamineβ-1,4N-glycan metabolism nih.govnih.gov
4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) 4-O-β-D-mannosyl-D-glucoseβ-1,4Mannan (B1593421) metabolism nih.gov
β-1,4-mannooligosaccharide phosphorylase β-1,4-mannooligosaccharidesβ-1,4Mannan metabolism nih.gov
β-1,2-mannoside phosphorylases β-1,2-mannobiose, β-1,2-oligomannansβ-1,2Mannan metabolism nih.gov

Mechanisms of Cellobiose 2-Epimerase in Mannan Metabolism

Cellobiose 2-epimerase (CE) (EC 5.1.3.11) is a critical enzyme in the metabolic pathway of mannans in certain gut bacteria, such as Ruminococcus albus. nih.govnih.gov Although its name suggests a primary role with cellobiose, it is also instrumental in preparing mannose-containing disaccharides for phosphorolysis. nih.govnih.gov CE catalyzes the reversible epimerization of the C2 hydroxyl group of the glucose residue at the reducing end of β-1,4-linked disaccharides, converting it into a mannose residue. nih.gov

In the context of mannan metabolism, CE acts on β-1,4-mannobiose. nih.gov This substrate is produced from the breakdown of larger mannan polymers. CE converts β-1,4-mannobiose into 4-O-β-d-mannosyl-d-glucose (Man-Glc). nih.gov This product, Man-Glc, is the specific substrate for the GH130 enzyme 4-O-β-d-mannosyl-d-glucose phosphorylase (MGP). nih.gov By performing this epimerization, CE effectively channels mannan-derived oligosaccharides into a metabolic pathway that utilizes a highly specific phosphorylase, thereby contributing to an energy-efficient breakdown of these glycans. nih.govnih.gov

The catalytic mechanism of CE proceeds through a multi-step process that does not require any cofactors. nih.gov Structural studies of the CE from Rhodothermus marinus have elucidated the key steps:

Ring Opening: The cyclic sugar substrate binds to the active site. The enzyme facilitates the opening of the pyranose ring of the reducing-end glucose unit. nih.gov

Deprotonation/Reprotonation: Two key histidine residues in the active site act as acid/base catalysts. nih.govnih.gov His-259 abstracts a proton from the C2 hydroxyl group of the sugar, leading to the formation of a planar cis-enediol intermediate. This is facilitated by a hydrogen bonding interaction with a second histidine, His-200. nih.gov

Carbon-Carbon Bond Rotation: A rotation occurs around the C1-C2 bond of the intermediate. nih.gov

Reprotonation and Ring Closure: The proton is returned to the opposite face of the C2 atom, completing the epimerization from a glucose to a mannose configuration (or vice versa). The pyranose ring then closes, and the product is released. nih.gov

This detailed mechanism, involving precise positioning of catalytic residues and substrate, allows CE to efficiently interconvert these disaccharides, playing a vital preparatory role for the subsequent phosphorolytic cleavage by GH130 enzymes. nih.govnih.gov

Molecular Recognition and Interactions of Glycan Structures Containing β 1,4 D Mannosyl N Acetyl D Glucosamine

Glycoprotein (B1211001) Quality Control in the Endoplasmic Reticulum (ER)

The endoplasmic reticulum (ER) serves as the primary site for the synthesis and folding of a vast number of proteins destined for secretion or insertion into cellular membranes. A sophisticated quality control system within the ER ensures that only correctly folded and assembled proteins are permitted to proceed along the secretory pathway. researchgate.netnih.gov This process is intimately linked to the modification of N-linked glycans, which act as signals to guide the fate of the glycoprotein. researchgate.net

Role of Glycan Trimming in Protein Folding and Chaperone Binding (e.g., Calnexin (B1179193), Calreticulin)

The journey of a newly synthesized glycoprotein begins with the co-translational transfer of a preassembled glycan precursor, Glc3Man9GlcNAc2, to specific asparagine residues. nih.govresearchgate.net This initial glycan structure undergoes a series of trimming events that are critical for its interaction with molecular chaperones. The enzymes glucosidase I and II sequentially remove the three terminal glucose residues. nih.govfrontiersin.org The removal of the second glucose residue by glucosidase II results in a monoglucosylated glycan (Glc1Man9GlcNAc2), which is a key recognition motif for the lectin chaperones calnexin (CNX) and calreticulin (B1178941) (CRT). nih.govnih.govresearchgate.net

Calnexin, a type I membrane protein, and its soluble homolog calreticulin, are central to the glycoprotein quality control system. nih.govreactome.org They bind to the monoglucosylated N-glycans of folding intermediates, preventing their aggregation and retaining them within the ER to allow for proper folding. nih.govyoutube.com This interaction is not solely dependent on the glycan; these chaperones can also bind to unfolded polypeptide regions, although their affinity is markedly higher for monoglucosylated glycoproteins. nih.gov The binding of calnexin and calreticulin to glycoproteins is a dynamic process, forming a cycle of binding and release that facilitates correct folding. reactome.org This chaperone-assisted folding is also aided by the recruitment of other folding enzymes, such as ERp57, a protein disulfide isomerase that helps in the formation of correct disulfide bonds. youtube.com

Glycan-Dependent Retention and ER-Associated Degradation (ERAD) Pathways

If a glycoprotein fails to achieve its correctly folded conformation after several rounds of interaction with calnexin and calreticulin, it is targeted for degradation through a process known as ER-associated degradation (ERAD). nih.govnih.gov This pathway ensures that misfolded and potentially harmful proteins are eliminated from the cell. nih.gov The decision to enter the ERAD pathway is heavily influenced by the structure of the N-linked glycan. nih.gov

The trimming of mannose residues from the N-glycan serves as a crucial signal for targeting a misfolded glycoprotein for degradation. researchgate.netnih.gov ER mannosidase I and ER degradation-enhancing α-mannosidase-like proteins (EDEMs) are responsible for removing specific mannose residues. researchgate.netresearchgate.net The resulting trimmed mannan (B1593421) structure is recognized by other lectins, such as OS-9 and XTP3-B, which are components of the ERAD machinery. researchgate.netjove.com These lectins deliver the terminally misfolded glycoprotein to a retrotranslocation complex, which then moves the protein from the ER lumen to the cytosol. jove.com In the cytosol, the protein is ubiquitinated and subsequently degraded by the proteasome. nih.gov

It is important to note that there are also glycan-independent ERAD pathways, but the glycan-dependent route is a major mechanism for the disposal of misfolded glycoproteins. nih.govresearchgate.net In some cases, for proteins that are particularly resistant to ERAD, an alternative pathway called ER-to-lysosome-associated degradation (ERLAD) may be utilized. embopress.org

Reglucosylation and Its Role in ER Quality Control

For glycoproteins that are slow to fold but not terminally misfolded, a "reglucosylation" step provides an opportunity to re-enter the calnexin/calreticulin folding cycle. researchgate.net The enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT) acts as a folding sensor. nih.govnih.gov It specifically recognizes and adds a single glucose residue back to the N-glycan of incompletely folded proteins that have been released from calnexin/calreticulin after the removal of the initial glucose by glucosidase II. frontiersin.orgnih.gov

This reglucosylation event regenerates the monoglucosylated glycan structure, allowing the glycoprotein to rebind to calnexin and calreticulin for another attempt at proper folding. nih.gov This cycle of de- and reglucosylation continues until the protein either achieves its native conformation and exits the ER or is eventually targeted for degradation. researchgate.netbiologists.com The efficiency of reglucosylation can be influenced by the mannose content of the glycan, with decreased mannose levels inhibiting the process and favoring the exit from the folding cycle. nih.govnih.gov

Lectin-Glycan Interactions

Lectins are a diverse group of proteins that exhibit high specificity in binding to carbohydrate structures. These interactions are fundamental to a wide array of biological processes, including cell-cell recognition, immune responses, and pathogen invasion.

Specificity of Mannose-Binding Lectins for Mannose-Containing Glycans

Mannose-binding lectins (MBLs) are a class of lectins that specifically recognize mannose residues, which are common components of N-linked glycans on glycoproteins. nih.govyoutube.com The specificity of these lectins for different mannose-containing glycans, such as high-mannose, hybrid, and complex N-glycans, is determined by the precise arrangement of their carbohydrate-binding sites. nih.gov

The binding site of a mannose-binding lectin typically consists of a central pocket that accommodates a single mannose molecule, providing a broad specificity for mannose. nih.gov However, the surrounding regions of the binding site contribute to a more extended interaction surface, allowing for the specific recognition of the larger context of the glycan chain. nih.gov This structural arrangement enables different mannose-binding lectins to distinguish between various types of mannose-containing glycans, contributing to the fine-tuning of their biological functions. nih.govnih.gov For instance, some MBLs show a preference for terminal mannose residues, while others, like Lens culinaris agglutinin (LCA), appear to favor non-terminal, α-linked mannose. nih.gov

Structural Basis of Lectin-Disaccharide Recognition (e.g., Concanavalin A complexes)

The structural basis for the specific recognition of mannose-containing disaccharides by lectins has been extensively studied, with Concanavalin A (ConA) serving as a prominent model. ConA, a lectin isolated from the jack bean, exhibits a high affinity for the trimannoside core of many complex N-glycans. nih.gov

Crystallographic studies of ConA in complex with trimannoside have revealed the detailed molecular interactions responsible for this specific recognition. The 1,6-linked mannose residue of the trimannoside binds to the primary monosaccharide-binding site of ConA. nih.gov The other two mannose residues are accommodated in an extended cleft on the protein surface. nih.gov The interaction is stabilized by a network of hydrogen bonds between the sugar residues and amino acid side chains and main-chain atoms of the protein. nih.gov Additionally, a conserved water molecule plays a crucial role in anchoring the reducing sugar unit to the lectin. nih.gov These multiple points of contact contribute to the high affinity and specificity of ConA for its target glycan structures.

Compound Information Table

Compound Name
β-1,4-d-Mannosyl-N-acetyl-d-glucosamine
Glc3Man9GlcNAc2
Glc1Man9GlcNAc2
Mannose
N-acetylglucosamine
Glucose
UDP-glucose

Research Findings Summary

SectionKey FindingsReferences
5.1.1. Glycan Trimming Initial trimming of glucose residues from the Glc3Man9GlcNAc2 precursor by glucosidases I and II is essential for generating the monoglucosylated glycan recognized by calnexin and calreticulin. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netyoutube.com
5.1.2. ERAD Trimming of mannose residues by ER mannosidases acts as a signal to target terminally misfolded glycoproteins for degradation via the ER-associated degradation (ERAD) pathway. researchgate.netnih.govresearchgate.netnih.govnih.govjove.comnih.gov
5.1.3. Reglucosylation The enzyme UGGT acts as a folding sensor, re-glucosylating incompletely folded glycoproteins to allow them to re-enter the calnexin/calreticulin folding cycle. researchgate.netnih.govfrontiersin.orgnih.govnih.govbiologists.com
5.2.1. Lectin Specificity The specificity of mannose-binding lectins arises from the topography of their extended carbohydrate-binding sites, which recognize the context of the mannose residue within a larger glycan structure. nih.govyoutube.comnih.gov
5.2.2. Concanavalin A The high affinity of Concanavalin A for the trimannoside core of N-glycans is due to a network of hydrogen bonds and van der Waals interactions involving all three sugar residues and an extended binding cleft on the protein. nih.gov

Recognition of N-Acetylglucosamine Moieties by Pattern Recognition Receptors

The innate immune system relies on a class of proteins known as pattern recognition receptors (PRRs) to identify conserved molecular structures on pathogens, termed pathogen-associated molecular patterns (PAMPs). The N-acetylglucosamine (GlcNAc) moiety, a key component of the disaccharide in focus, is a prominent PAMP found in the cell walls of bacteria and fungi.

A prime example of a PRR that targets GlcNAc is the mannose-binding lectin (MBL) . MBL, a collectin circulating in the blood, demonstrates a significant binding affinity for the peptidoglycan of Gram-positive bacteria. aai.org This interaction is primarily mediated through the recognition of the GlcNAc residues within the peptidoglycan structure. aai.org Competition assays have revealed that MBL exhibits a higher affinity for GlcNAc than for N-acetylmuramic acid, the other major component of the peptidoglycan backbone. aai.org This specific recognition by MBL can trigger the complement cascade, a crucial arm of the innate immune response, and modulate the production of inflammatory mediators by macrophages. aai.org

In the plant kingdom, lectins also play a role in recognizing GlcNAc-containing structures. For instance, the phloem protein 2 (PP2-A1) from Arabidopsis thaliana has been shown to possess lectin activity, binding to oligomers of N-acetylglucosamine as well as high-mannose N-glycans. nih.gov This binding capability suggests a potential role in defense mechanisms against fungal or bacterial pathogens. nih.gov

A variety of other lectins have been identified that specifically recognize N-acetylglucosamine, each with unique binding properties and biological contexts.

Lectin NameSource OrganismBinding Specificity
Mannose-Binding Lectin (MBL)HumansN-acetylglucosamine in peptidoglycan
Phloem Protein 2 (PP2-A1)Arabidopsis thalianaOligomers of N-acetylglucosamine, high-mannose N-glycans
Datura stramonium Lectin (DSA/DSL)Datura stramonium (Jimsonweed)N-acetylglucosamine
Solanum tuberosum Lectin (STA/STL)Solanum tuberosum (Potato)N-acetylglucosamine

Role in Intercellular Communication and Signaling (General Glycan Functions)

Glycans, including the β-1,4-d-mannosyl-N-acetyl-d-glucosamine structure, are fundamental to the complex language of intercellular communication and signaling. quicktakes.iolongdom.org Present on the cell surface as part of glycoproteins and glycolipids, they form a dense layer known as the glycocalyx. univie.ac.atnih.gov This "sugar coat" is not merely a protective barrier but an active interface for cell-cell and cell-matrix interactions. univie.ac.atnih.gov

The functions of glycans in cellular communication are diverse and critical:

Cell-Cell Recognition and Adhesion: The specific structures of oligosaccharide chains on the cell surface act as identifiers, allowing cells to recognize one another. quicktakes.iolongdom.org This is essential for tissue formation, immune surveillance, and developmental processes. quicktakes.io

Receptor Modulation: Glycosylation of cell surface receptors can profoundly influence their function, including ligand binding, receptor dimerization, and the initiation of downstream signaling cascades. mdpi.com The presence or absence of specific glycan structures can fine-tune the cellular response to growth factors and other signaling molecules. mdpi.com

Pathogen Binding: The same glycan structures that mediate normal cellular interactions can be co-opted by pathogens as attachment points for infection. longdom.org

Intracellular Trafficking: Specific glycan modifications, such as the mannose-6-phosphate (B13060355) marker, are crucial for sorting and directing newly synthesized proteins to their correct subcellular destinations, such as lysosomes. taylorfrancis.com

Immune System Modulation: Glycans are central to the distinction between self and non-self. quicktakes.io They act as antigens and are recognized by a host of immune receptors, thereby initiating and shaping the immune response. quicktakes.io

The entirety of glycans produced by a cell, known as the glycome , is a dynamic entity. youtube.com Its composition can change rapidly in response to physiological or pathological stimuli, reflecting the cell's current state and influencing its interactions with its environment. youtube.com This dynamic nature underscores the critical role of glycan structures as carriers of biological information.

FunctionDescription
Cell-Cell RecognitionGlycans on the cell surface act as specific markers for cellular identity. quicktakes.iolongdom.org
Cell AdhesionMediates the binding of cells to each other and to the extracellular matrix. quicktakes.io
Signal TransductionModulates the activity of cell surface receptors and signaling pathways. nih.govmdpi.com
Immune ResponseActs as antigens and are recognized by immune cells, influencing immune function. quicktakes.io
Intracellular TraffickingDirects the transport of proteins to their proper cellular locations. taylorfrancis.comucsd.edu

Biological Systems and Functional Roles of β 1,4 D Mannosyl N Acetyl D Glucosamine

Metabolic Significance in Microorganisms

In the microbial world, particularly within the competitive environment of the human gut, the ability to efficiently break down and utilize complex carbohydrates is crucial for survival and colonization. The β-1,4-d-mannosyl-N-acetyl-d-glucosamine disaccharide, derived from host glycans, represents a valuable nutrient source for select microorganisms.

Host-derived glycans, such as the N-glycans found on proteins lining the intestinal mucosa, are a constant and renewable source of nutrients for the gut microbiota. nih.gov Certain commensal bacteria have evolved sophisticated enzymatic machinery to degrade these complex structures. The degradation of N-glycans often involves the sequential action of various glycoside hydrolases, which cleave sugar residues from the main structure. nih.gov This process liberates smaller oligosaccharides, including the disaccharide β-1,4-d-mannosyl-N-acetyl-d-glucosamine (ManGlcNAc). nih.govnih.gov

A key discovery in understanding the metabolism of this specific disaccharide was the identification of a novel metabolic pathway in the gut bacterium Bacteroides thetaiotaomicron. nih.govnih.gov Instead of using a standard pathway involving β-mannosidase and an ATP-dependent kinase, this bacterium utilizes a highly efficient, energy-conserving strategy. nih.gov A specific enzyme, β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase (BT1033), catalyzes the phosphorolysis of the disaccharide. nih.gov This reaction directly converts ManGlcNAc into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine (GlcNAc). nih.govnih.gov This bypasses the need for ATP to phosphorylate the mannose residue, providing a significant energetic advantage to anaerobic bacteria, whose energy yields from respiration are generally lower than aerobic organisms. nih.gov

The released GlcNAc can then be phosphorylated by the N-acetyl-d-glucosamine kinase (NagK) to enter central metabolism. asm.org This entire process, from the breakdown of host N-glycans to the specialized metabolism of the resulting disaccharide, highlights a remarkable adaptation by gut microbes to thrive on host-derived nutrients. nih.govnih.gov

The energy-efficient metabolic pathway for β-1,4-d-mannosyl-N-acetyl-d-glucosamine provides a distinct evolutionary advantage, likely contributing to the success and prevalence of certain bacteria within the gut ecosystem. nih.gov Genomic analysis suggests that this specialized metabolic capability is not unique to B. thetaiotaomicron. Similar gene clusters encoding this pathway have been identified in other prominent intestinal anaerobic bacteria, including species of Bacteroides, Prevotella, Parabacteroides, and Alistipes. nih.govnih.gov

EnzymeOrganismFunction
β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase Bacteroides thetaiotaomicronCatalyzes the reversible phosphorolysis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine into α-d-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.govnih.gov
Glycoside Hydrolases (various) Gut MicrobiotaSequentially cleave sugar residues from host N-glycans, liberating smaller oligosaccharides. nih.gov
N-Acetyl-d-glucosamine Kinase (NagK) Escherichia coliPhosphorylates N-acetyl-d-glucosamine (GlcNAc) to GlcNAc-6-phosphate for entry into metabolic pathways. asm.org

Roles in Fungal Cell Biology

In fungi, the disaccharide unit is integral to the structure and function of the cell wall, a dynamic organelle essential for maintaining cell shape, providing protection, and mediating interactions with the environment and host organisms. nih.gov

The fungal cell wall is primarily composed of an inner skeletal layer of chitin (B13524) and β-glucans, and an outer layer rich in heavily glycosylated proteins called mannoproteins. nih.govresearchgate.net Chitin itself is a linear homopolymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc) and provides structural rigidity. researchgate.netbiorxiv.org

The disaccharide β-1,4-d-mannosyl-N-acetyl-d-glucosamine is not a direct repeating unit of the main chitin or mannan (B1593421) polymers. Instead, its significance lies in its position within the foundational core of N-linked glycans. All eukaryotic N-glycans are built upon a conserved core structure that includes a chitobiose unit (GlcNAcβ1-4GlcNAc) linked to the asparagine residue of a protein, which is in turn extended with mannose residues. nih.govnih.gov The innermost of these mannose residues is attached to the chitobiose core, forming the precise β-1,4-d-mannosyl-N-acetyl-d-glucosamine linkage. These complete N-glycan structures are then attached to proteins, which are subsequently woven into the cell wall, where they can be cross-linked to the β-glucan network. nih.gov

The formation of fungal glycoproteins is a critical process that relies on the N-glycosylation pathway, which begins in the endoplasmic reticulum (ER). nih.gov The synthesis of the N-glycan starts with the assembly of a large, lipid-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) on a dolichol pyrophosphate anchor in the ER membrane. nih.govresearchgate.net The β-1,4-d-mannosyl-N-acetyl-d-glucosamine unit is a fundamental part of this precursor's core.

This entire precursor oligosaccharide is then transferred en bloc to specific asparagine residues on newly synthesized proteins. nih.gov Following this transfer, the glycan is processed and further elaborated with additional mannose units in the Golgi apparatus to form highly branched mannan structures characteristic of fungal mannoproteins. nih.govnih.gov These mannoproteins are major components of the outer cell wall and are crucial for cell integrity, morphogenesis, and, in pathogenic fungi, for interactions with the host immune system. nih.govnih.gov The N-acetylglucosamine component of the core, derived from the versatile precursor UDP-GlcNAc, is also the essential building block for chitin synthesis, highlighting a shared metabolic origin for these vital cell wall components. biorxiv.orgmdpi.com

Physiological Implications in Eukaryotic Glycosylation

The biosynthetic pathway involving β-1,4-d-mannosyl-N-acetyl-d-glucosamine is not restricted to fungi but is a highly conserved process across the eukaryotic domain, including in mammals. nih.govnih.gov N-linked glycosylation is one of the most common post-translational modifications of proteins, affecting their folding, solubility, stability, and function. nih.gov

The process universally begins at the membrane of the endoplasmic reticulum with the synthesis of the dolichol-phosphate-linked oligosaccharide precursor, Glc₃Man₉GlcNAc₂. researchgate.netnih.gov The assembly is a stepwise process where sugar units, including the mannose and N-acetylglucosamine that form the key disaccharide linkage, are added to the lipid carrier. researchgate.net Once fully assembled, the oligosaccharyltransferase (OST) complex catalyzes the transfer of the entire glycan precursor to nascent polypeptide chains at a specific consensus sequence (Asn-X-Ser/Thr). nih.gov

Impact on Protein Trafficking and Maturation

The formation of β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine is a pivotal event in the synthesis of the lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂-PP-dolichol. frontiersin.org This process is initiated by the transfer of two N-acetylglucosamine (GlcNAc) residues to dolichol phosphate (B84403), followed by the addition of mannose residues. The enzyme chitobiosyldiphosphodolichol beta-mannosyltransferase, encoded by the ALG1 gene, catalyzes the transfer of the first mannose residue to the chitobiosyl-lipid intermediate (GlcNAc₂-PP-dolichol), forming the β-1,4-mannosyl linkage that defines the core structure of N-glycans. yeastgenome.orggenecards.orgwikipedia.org

This initial mannosylation step is essential for the subsequent addition of other mannose residues and the eventual transfer of the completed oligosaccharide to proteins. yeastgenome.org Proper glycosylation is a prerequisite for the correct folding and quality control of many proteins within the ER. mdpi.com The attached N-glycans act as signals for chaperones and folding enzymes, ensuring that proteins attain their correct three-dimensional structure before they are transported out of the ER to the Golgi apparatus and their final destinations. nih.govmdpi.com Disruptions in this pathway can lead to the accumulation of misfolded proteins, which can have severe consequences for cellular function. mdpi.com

Furthermore, the structure of the N-glycan, initiated by the formation of β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine, plays a direct role in the intracellular transport of glycoproteins. mdpi.comnih.gov The processing of mannose residues on the N-glycan in the ER and Golgi serves as a molecular timer and a signal for the protein's progression through the secretory pathway. nih.gov For instance, specific mannose structures are recognized by lectin receptors that mediate the packaging of glycoproteins into transport vesicles destined for the Golgi complex. nih.gov

Involvement in Cellular Stress Responses (e.g., ER stress related to glycosylation)

The endoplasmic reticulum is a major site of protein synthesis and folding, and it possesses a sophisticated quality control system to handle the burden of protein production. When the folding capacity of the ER is overwhelmed, for instance, by an accumulation of misfolded proteins, a state known as ER stress ensues. mdpi.com This triggers the unfolded protein response (UPR), a set of signaling pathways aimed at restoring ER homeostasis. embopress.org

Given the central role of N-linked glycosylation in protein folding, it is not surprising that defects in this process are a major cause of ER stress. mdpi.com The inability to properly synthesize the LLO precursor, including the initial mannosylation step that forms β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine, leads to the production of glycoproteins with incomplete or absent N-glycans. medlineplus.gov These hypoglycosylated proteins are prone to misfolding and aggregation, thereby inducing the UPR. mdpi.comnih.gov

Conversely, ER stress can also impact glycosylation processes. For example, studies have shown that ER stress can lead to an increase in a different type of glycosylation called O-GlcNAcylation, which is the addition of a single N-acetylglucosamine to serine or threonine residues of cytosolic and nuclear proteins. nih.govmdpi.com This modification has been shown to have a protective effect against ER stress-induced apoptosis. nih.gov While distinct from N-linked glycosylation, this highlights the intricate crosstalk between different glycosylation pathways and the cellular stress response. The UPR itself can modulate the expression of genes involved in glycosylation, further underscoring the tight regulation and interconnectedness of these cellular processes. embopress.org

Role in Non-Human Organismal Physiology and Pathology Models

The fundamental importance of β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine and the broader N-glycosylation pathway is underscored by studies in various model organisms. These models have been instrumental in dissecting the physiological consequences of altered mannose metabolism and glycan dysfunction.

Insights from Genetically Modified Organisms and Cell Lines

Genetically modified organisms have provided invaluable insights into the essential nature of the early steps of N-glycosylation. In the yeast Saccharomyces cerevisiae, mutations in the ALG1 gene, which encodes the enzyme responsible for the formation of the β-1,4-mannosyl linkage, lead to defects in cell wall integrity and are often temperature-sensitive for growth. yeastgenome.orgcdghub.com This highlights the critical role of proper glycosylation for fundamental cellular processes in fungi. asm.orgnih.govmdpi.com

In the nematode Caenorhabditis elegans, mannose is sometimes used as an osmotic control in experiments, though its metabolism in this organism is not fully elucidated. researchgate.net However, studies on congenital disorders of glycosylation (CDG) have utilized C. elegans models. For instance, knockdown of genes involved in the N-glycosylation pathway can lead to developmental defects. nih.gov

Mouse models have been particularly informative. Complete knockout of the Pmm2 gene, which is involved in the synthesis of the mannose donor GDP-mannose, is embryonic lethal, demonstrating the absolute requirement for N-glycosylation during early development. nih.govnih.gov Hypomorphic mouse lines, which have reduced but not absent enzyme activity, have been created to model human CDGs and exhibit various pathological phenotypes. nih.gov Similarly, the use of the phosphomannose-isomerase (PMI) gene from E. coli as a selectable marker in creating transgenic plants, with mannose as the selective agent, has been a successful strategy, indicating that mannose metabolism can be manipulated in plant systems. nih.gov

The following table summarizes key findings from genetically modified organisms related to mannose metabolism and glycosylation:

Organism/Cell LineGene/Process StudiedKey Findings
Saccharomyces cerevisiaeALG1 (beta-1,4-mannosyltransferase)Defects in cell wall integrity, temperature-sensitive growth. yeastgenome.orgcdghub.com
Caenorhabditis elegansN-glycosylation pathway genesKnockdown can lead to developmental defects. nih.gov
Mouse (Mus musculus)Pmm2 (phosphomannomutase 2)Complete knockout is embryonic lethal; hypomorphic alleles model human disease. nih.govnih.gov
Sweet Orange (Citrus sinensis)PMI (phosphomannose-isomerase)E. coli PMI gene allows for selection of transgenic plants on mannose-containing media. nih.gov

Glycan-Related Dysfunction in Animal Models of Disease (e.g., impact of mannose metabolism on cellular processes in animal models, not human disease)

Animal models have been crucial for understanding how disruptions in mannose metabolism and glycosylation contribute to pathological states, independent of direct modeling of human diseases. For example, in a mouse model of colitis, supplementation with mannose was found to ameliorate the condition by correcting abnormal protein N-glycosylation and reducing pathological ER stress in the colonic epithelium. nih.gov This suggests a role for mannose in maintaining gut homeostasis.

Studies in rats have shown that mannose is rapidly absorbed and metabolized, with a portion being incorporated into glycoproteins in various tissues. oup.comcapes.gov.br High doses of mannose can be transported efficiently without adverse effects, indicating a robust system for handling this sugar. oup.com However, in certain genetic contexts, such as in mouse models with impaired mannose metabolism, mannose supplementation can be detrimental. nih.gov

The structure of N-glycans themselves has been implicated in disease processes in animal models. For example, in a mouse model, the absence of certain glycan structures was shown to affect integrin-dependent cell adhesion and migration. nih.gov Furthermore, the presence of specific high-mannose type N-glycans has been observed to differ between species, such as between porcine and human islets, which has implications for xenotransplantation research. plos.org In a zebrafish model, defects in the elaboration of O-mannose glycans, a different type of glycosylation, lead to muscular dystrophy phenotypes, highlighting the importance of specific glycan structures for tissue development and function. elifesciences.org

The following table details findings on glycan-related dysfunction in animal models:

Animal ModelCondition/InterventionKey Findings on Cellular Processes
MouseDSS-induced colitisMannose supplementation corrects abnormal N-glycosylation and reduces ER stress in colonic epithelium. nih.gov
RatMannose administrationRapid absorption and incorporation into glycoproteins in various tissues. oup.comcapes.gov.br
MouseGenetic models of impaired mannose metabolismMannose supplementation can be toxic in specific genetic backgrounds. nih.gov
MouseLack of specific O-glycan structuresAffects integrin-dependent cell adhesion and migration. nih.gov
ZebrafishDefective O-mannose glycan synthesisResults in muscular dystrophy-like phenotypes. elifesciences.org

Advanced Research Methodologies for β 1,4 D Mannosyl N Acetyl D Glucosamine Research

Chromatographic Techniques for Glycan Analysis

Chromatography is a cornerstone of glycan analysis, providing the means to separate and quantify complex mixtures. numberanalytics.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the analysis of underivatized carbohydrates. jasco.huthermofisher.com It offers high-resolution separation and sensitive quantification of oligosaccharides. researchgate.net This method is particularly advantageous as it often eliminates the need for derivatization, which can be a source of analytical issues such as incomplete labeling. jasco.hu

Under alkaline conditions (pH > 12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion exchange. jasco.hu Pulsed amperometric detection provides sensitive and specific detection of carbohydrates without the need for chromophores or fluorophores. thermofisher.com HPAEC-PAD has been successfully employed for the simultaneous separation and determination of various monosaccharides and oligosaccharides, achieving low detection limits in the picomole range. mdpi.comresearchgate.net The technique's ability to separate closely related structures makes it a valuable tool in the detailed analysis of glycan mixtures containing Man-GlcNAc.

A typical HPAEC-PAD setup involves a specialized column, such as a CarboPac, and a gradient elution system using aqueous sodium hydroxide (B78521) and sodium acetate. thermofisher.commdpi.com The applied 4-step potential waveform in the PAD ensures reproducible and stable detection. jasco.hu

Gas Chromatography–Mass Spectrometry (GC-MS) is a classic and robust method for determining the monosaccharide composition of glycans. creative-biolabs.com This technique requires the hydrolysis of the glycan into its constituent monosaccharides, followed by derivatization to increase their volatility for gas-phase analysis. creative-biolabs.commasonaco.org Common derivatization methods include trimethylsilylation or per-acetylation. masonaco.org

Once derivatized, the monosaccharides are separated on a capillary GC column and detected by a mass spectrometer. The resulting mass spectra provide a unique fingerprint for each monosaccharide, allowing for their identification and quantification. masonaco.org GC-MS has been instrumental in identifying monosaccharides like mannose and N-acetylglucosamine in complex biological samples. researchgate.net While powerful, a key challenge in GC-MS analysis of sugars is the existence of multiple tautomeric forms in solution, which can lead to several chromatographic peaks for a single sugar. masonaco.org

The process typically involves:

Acid hydrolysis of the glycan to release individual monosaccharides.

Derivatization to make the monosaccharides volatile.

Separation of the derivatives by GC.

Detection and identification by MS.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the profiling and quantification of glycans. researchgate.netnih.gov To enhance sensitivity and enable detection, glycans are often labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), prior to analysis. thermofisher.com This allows for highly sensitive fluorescence-based detection. nih.gov

Several HPLC modes are employed for glycan analysis, including:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has become a popular method for separating released and labeled glycans. thermofisher.comnih.gov It provides excellent resolution of glycan isomers.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC, often used with ion-pairing reagents, is another effective method for separating derivatized glycans. nih.gov

Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool, combining the separation capabilities of HPLC with the detailed structural information provided by MS. researchgate.netnih.gov This hyphenated technique allows for the confirmation of monosaccharide composition and provides insights into the glycan structure. nih.gov HPLC and LC-MS have been successfully applied to the analysis of disaccharides derived from various biological sources. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Techniques for Glycan Analysis

Technique Principle Derivatization Detection Key Advantages
HPAEC-PAD Anion-exchange of underivatized carbohydrates at high pH. Not required. jasco.hu Pulsed Amperometry. thermofisher.com High sensitivity, no derivatization needed. jasco.hu
GC-MS Gas phase separation of volatile derivatives. Required (e.g., silylation, acetylation). masonaco.org Mass Spectrometry. creative-biolabs.com Excellent for monosaccharide composition. creative-biolabs.com

| HPLC-FLD/MS | Liquid phase separation of fluorescently labeled glycans. | Required for fluorescence detection (e.g., 2-AB). thermofisher.com | Fluorescence or Mass Spectrometry. thermofisher.com | High throughput, good for profiling and quantification. researchgate.net |

Spectroscopic and Structural Biology Approaches

While chromatography excels at separation and quantification, spectroscopic and structural biology techniques are indispensable for elucidating the precise three-dimensional structure of glycans and their interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount and non-destructive technique for the complete structural characterization of glycans. nih.gov It can provide detailed information about the sequence of monosaccharides, their linkage positions, and anomeric configurations (α or β). creative-proteomics.com

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. 1D ¹H NMR spectra can provide initial information and are useful for quantitative analysis. nih.gov 2D experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to assign all the proton signals for each monosaccharide residue. nih.gov Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, aiding in the complete assignment of the NMR spectra. bmrb.io The chemical shifts and coupling constants of the anomeric protons are particularly informative for determining linkage and configuration. researchgate.netresearchgate.net

A study on N-acetyl-d-glucosamine and N,N′-diacetylchitobiose demonstrated the utility of ¹H-NMR for quantitative determination by targeting the N-acetyl group signals. nih.gov

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional structure of molecules at the atomic level. In the context of β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine research, this technique is crucial for understanding how this disaccharide, as part of a larger glycan, interacts with proteins such as enzymes and lectins.

By co-crystallizing a protein with its glycan ligand, researchers can determine the precise binding orientation and the specific molecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern recognition. For instance, the crystal structure of human lysozyme (B549824) complexed with N-acetyl-α-d-glucosamine revealed the exact positioning of the sugar in the enzyme's active site. mdpi.com Similarly, crystallographic studies of glycosyltransferases, the enzymes that build glycan chains, can elucidate the structural basis for their substrate specificity. nih.gov

The process involves:

Growing a high-quality crystal of the protein-glycan complex.

Diffracting X-rays through the crystal.

Analyzing the diffraction pattern to calculate an electron density map.

Building and refining an atomic model of the complex into the electron density map.

These structural snapshots are vital for understanding the function of glycoproteins and for designing inhibitors or modulators of glycan-protein interactions.

Table 2: Spectroscopic and Structural Biology Approaches

Technique Principle Information Obtained Key Advantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei. nih.gov Monosaccharide sequence, linkage analysis, anomeric configuration, 3D conformation. nih.govcreative-proteomics.com Non-destructive, provides detailed structural information in solution. nih.gov

| X-ray Crystallography | X-ray diffraction from a crystalline sample. mdpi.com | High-resolution 3D atomic structure of glycan-protein complexes. mdpi.comnih.gov | Provides precise details of molecular interactions. |

Mass Spectrometry for Glycan Sequencing and Linkage Analysis

Mass spectrometry (MS) is an indispensable tool for the structural characterization of glycans, including the determination of sequence and glycosidic linkages. nih.gov For β-1,4-d-Mannosyl-N-acetyl-d-glucosamine, MS-based approaches provide detailed structural information. Tandem mass spectrometry (MS/MS or MSn) is particularly powerful, where precursor ions of the glycan are isolated and fragmented to produce characteristic product ions that reveal its composition and topology. youtube.com

In a typical workflow, glycans are first released from glycoproteins, either enzymatically or chemically, and then permethylated to improve ionization efficiency and stabilize the molecules for analysis. nih.gov The permethylated β-1,4-d-Mannosyl-N-acetyl-d-glucosamine can then be analyzed by techniques such as Electrospray Ionization (ESI)-MS or Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS.

Fragmentation of the [Man-GlcNAc+Na]+ ion in MS/MS experiments generates specific B, Y, C, and Z ions that are diagnostic of the sequence. The presence of a Y-ion corresponding to the loss of the mannose residue, for example, confirms the non-reducing terminal position of mannose. The precise linkage, including the β-1,4 configuration, is more challenging to determine solely by MS. However, linkage-specific fragmentation patterns can be discerned, often in combination with other techniques like ion mobility-mass spectrometry or by comparing fragmentation spectra to those of synthetic standards with known linkages. For instance, multistage CID mass spectra (MSn) can be used to differentiate between isomers. acs.org

Table 1: Exemplary Mass Spectrometry Data for Glycan Analysis

Analytical Technique Information Obtained Relevance to β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine
MALDI-TOF MS Provides molecular weight of the glycan. Confirms the presence of a Hex-HexNAc disaccharide.
ESI-MS/MS Generates fragment ions for sequencing. Differentiates between Man-GlcNAc and other Hex-HexNAc isomers based on fragmentation patterns.
GC-MS of partially methylated alditol acetates (PMAAs) Determines glycosidic linkage positions. Identifies the C-4 hydroxyl group of N-acetylglucosamine as the linkage site.

Molecular and Cell Biology Techniques

Functional Metagenomics for Glycoenzyme Discovery

Functional metagenomics is a powerful approach for discovering novel enzymes from uncultured microorganisms, which constitute the vast majority of microbial diversity. This technique involves cloning large fragments of environmental DNA into a suitable host (e.g., E. coli) to create a metagenomic library. The library is then screened for the desired enzymatic activity.

A prime example of this approach in the context of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine research is the discovery of a novel phosphorylase from the human gut bacterium Bacteroides thetaiotaomicron. nih.govnih.gov Researchers identified a gene cluster involved in N-glycan metabolism and found that a previously uncharacterized gene, BT1033, encoded an enzyme that catalyzed the reversible phosphorolysis of β-1,4-d-mannosyl-N-acetyl-d-glucosamine into α-D-mannose 1-phosphate and N-acetyl-d-glucosamine. nih.govnih.gov This discovery revealed a unique, energy-efficient metabolic pathway for N-glycan utilization in gut bacteria. nih.gov

Table 2: Key Findings from Functional Metagenomic Discovery

Organism Gene Enzyme Substrate Products Significance

Gene Editing and Expression Systems for Glycosylation Pathway Manipulation

The biosynthesis and degradation of β-1,4-d-Mannosyl-N-acetyl-d-glucosamine are controlled by specific glycosyltransferases and glycoside hydrolases. Gene editing technologies, such as CRISPR-Cas9, and various gene expression systems are pivotal for studying these pathways. nih.gov

By knocking out or overexpressing genes encoding specific enzymes in model organisms or cell lines, researchers can investigate the impact on the glycan profile. For example, knocking out the gene for a specific β-mannosidase would be expected to lead to an accumulation of glycans with a terminal β-1,4-linked mannose residue. Conversely, overexpressing a β-1,4-mannosyltransferase could increase the prevalence of this linkage on glycoproteins. nih.gov

These genetic manipulations allow for the precise dissection of glycosylation pathways and the assignment of function to specific genes. nih.gov For instance, the expression of recombinant glycosyltransferases in hosts like E. coli or yeast, which may lack the endogenous machinery, enables the production and characterization of these enzymes in isolation. nih.gov The synthesis of N-glycans begins with the addition of N-acetylglucosamine and mannose to a dolichol phosphate (B84403) carrier in the endoplasmic reticulum, a process that can be studied by expressing the relevant ALG (asparagine-linked glycosylation) enzymes. nih.govresearchgate.net

In vitro Reconstitution of Glycosylation and Degradation Pathways

To study the enzymatic processes involving β-1,4-d-Mannosyl-N-acetyl-d-glucosamine in a controlled environment, researchers can reconstitute the relevant pathways in vitro. This involves purifying the necessary enzymes and substrates and combining them in a test tube to observe the reaction.

For example, the activity of the β-1,4-d-Mannosyl-N-acetyl-d-glucosamine phosphorylase discovered through metagenomics was confirmed and characterized using in vitro assays. nih.govnih.gov This involved incubating the purified recombinant enzyme with synthetic β-1,4-d-Mannosyl-N-acetyl-d-glucosamine and phosphate, then detecting the formation of the products, α-D-mannose 1-phosphate and N-acetyl-d-glucosamine, often using techniques like high-performance liquid chromatography (HPLC).

Similarly, the biosynthesis of the β-1,4-mannosyl linkage can be studied by reconstituting the initial steps of N-glycan synthesis. This would involve purified glycosyltransferases, a suitable acceptor substrate (such as a lipid-linked N-acetylglucosamine), and the activated sugar donor, GDP-mannose. nih.gov Such in vitro systems allow for detailed kinetic analysis of the enzymes, determination of substrate specificity, and investigation of reaction mechanisms without the complexity of the cellular environment.

Computational and Theoretical Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Glycoenzyme Mechanisms

Understanding the catalytic mechanisms of enzymes that synthesize or degrade β-1,4-d-Mannosyl-N-acetyl-d-glucosamine at an atomic level requires computational methods. Quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful approach for this purpose. numberanalytics.comnih.gov

In a QM/MM simulation, the chemically active region of the enzyme's active site, including the substrate and key catalytic residues, is treated with quantum mechanics, which provides a highly accurate description of chemical bond formation and breakage. nih.gov The rest of the protein and the surrounding solvent are treated with molecular mechanics, a more computationally efficient classical method. numberanalytics.comnih.gov

This hybrid approach allows for the modeling of enzymatic reactions and the calculation of activation energies for different proposed mechanisms. youtube.com For a β-mannosidase acting on β-1,4-d-Mannosyl-N-acetyl-d-glucosamine, QM/MM simulations can be used to study the conformational changes the sugar ring undergoes during catalysis, the roles of specific amino acid residues in protonating the glycosidic oxygen and stabilizing the transition state, and the stereochemical outcome of the reaction. youtube.comyoutube.com These simulations provide insights that are often difficult to obtain through experimental methods alone. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
β-1,4-d-Mannosyl-N-acetyl-d-glucosamine
α-D-mannose 1-phosphate
N-acetyl-d-glucosamine
GDP-mannose
Dolichol phosphate
Mannose
Glucose
N-acetylglucosamine
Fucose
Galactose
Sialic acid
Chitobiose
Glucuronic acid
Iduronic acid
Tagatose
Sucrose
Raffinose
Monensin
Clavulanate
Carbapenem
Cephalosporin
Citral co-enzyme A
Citrate
Para-hydroxybenzoate

Molecular Dynamics Simulations of Glycan Conformation and Interactions

Molecular dynamics (MD) simulations have emerged as an indispensable tool for investigating the structural dynamics and interactions of carbohydrates at an atomic level. glycoforum.gr.jp For complex and flexible molecules like β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine, MD simulations provide insights into their conformational landscape and binding mechanisms that are often difficult to capture through experimental methods alone. glycoforum.gr.jp These computational techniques model the movement of atoms over time by solving Newton's equations of motion, guided by a set of parameters known as a force field. glycoforum.gr.jp Force fields such as CHARMM and GLYCAM are specifically parameterized to accurately represent the complex potential energy surfaces of glycans. nih.govnih.gov

MD simulations are particularly powerful for exploring the vast conformational space available to glycans, which arises from the rotation around glycosidic linkages. glycoforum.gr.jp The conformation of the β-1,4 linkage between the mannose and N-acetylglucosamine residues is defined by the phi (φ) and psi (ψ) dihedral angles. Simulations can map the energy landscape associated with the rotation of these angles, revealing the most stable, low-energy conformations. For instance, detailed MD simulations have been used to study the distribution of the ψ dihedral angle in the Manβ(1→4)GlcNAc linkage. These studies show that while certain conformations are predominant, minor populations also exist, a finding that aligns with surveys of this linkage in the Protein Data Bank (PDB). oup.com This demonstrates the ability of simulations to capture subtle but functionally important structural features. oup.com

Beyond conformational analysis of the isolated disaccharide, MD simulations offer a dynamic view of its interactions with binding partners, such as proteins. By simulating the glycan-protein complex in a solvated environment, researchers can identify key intermolecular interactions, including hydrogen bonds and van der Waals forces, that stabilize the complex. nih.govnih.gov A significant finding from such simulations is the crucial role of water molecules in mediating and stabilizing these interactions. Water bridges, where a water molecule forms hydrogen bonds with both the glycan and the protein, are frequently observed in simulation trajectories and have been confirmed in crystallographic structures. nih.gov These bridging water molecules can be critical for maintaining the specific orientation of the carbohydrate relative to the protein. nih.gov

To ensure the physical relevance of the computational models, the results of MD simulations are often validated against experimental data. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used for this purpose. By comparing simulation-derived parameters, such as Nuclear Overhauser Effects (NOEs) or J-coupling constants, with those measured in NMR experiments, researchers can refine the force fields and validate the conformational ensembles generated by the simulations. glycoforum.gr.jpresearchgate.net This integrated approach, combining MD simulations with experimental validation, provides a robust framework for characterizing the dynamic behavior of β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine and its role in molecular recognition events. researchgate.net

Detailed Research Findings from Molecular Dynamics Simulations

The table below summarizes key findings derived from molecular dynamics simulation studies focused on glycan conformation and interactions, relevant to the β-1,4-d-Mannosyl-N-Acetyl-d-Glucosamine structure.

Simulation FocusKey FindingPrimary MethodologiesSignificanceReference
Glycosidic Linkage ConformationThe ψ dihedral angle of the Manβ(1→4)GlcNAc linkage exhibits minor populations around -60°, which requires extensive simulation time to sample accurately.Molecular Dynamics (MD) with CHARMM force field, Comparison with Protein Data Bank (PDB) survey.Confirms that MD simulations can capture experimentally observed, less-populated conformational states crucial for a complete understanding of glycan flexibility. oup.com
Protein-Glycan InteractionsWater bridges, where water molecules link the carbohydrate and protein residues, are a common and stable feature that stabilizes the complex.MD simulations of glycoproteins.Highlights the critical role of solvent in mediating and strengthening the binding between glycans and proteins. nih.gov
Conformational Ensemble ValidationReplica-exchange MD simulations, when validated with NMR-derived data, can sufficiently explore the conformational space of high-mannose oligosaccharides.Replica-Exchange Molecular Dynamics (REMD), Nuclear Magnetic Resonance (NMR) spectroscopy.Demonstrates the power of combining computational and experimental techniques to produce a highly accurate picture of glycan dynamics. researchgate.net
Force Field ComparisonDifferent force fields (e.g., Glycam06 and CHARMM36) can yield similar distributions of glycosidic linkage dihedral angles, though minor differences may be observed.Comparative MD simulations using multiple force fields.Provides confidence in the robustness of simulation results while noting the importance of force field selection for specific research questions. nih.gov

Future Directions in β 1,4 D Mannosyl N Acetyl D Glucosamine Research

Elucidating Novel Enzymatic Pathways for Glycan Metabolism

The conventional understanding of N-glycan metabolism involves the sequential action of various glycoside hydrolases. However, recent discoveries have unveiled alternative, more efficient pathways, particularly in gut microbes. A significant breakthrough has been the identification of a novel metabolic pathway for N-glycans in the human gut bacterium Bacteroides thetaiotaomicron. nih.gov This pathway centers on a previously uncharacterized phosphorylase, for which the short name β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase (ManGlcNAc-P) has been proposed. nih.govresearchgate.net

This enzyme, identified as BT1033, plays a pivotal role in a newly discovered N-glycan catabolic pathway. nih.gov In this pathway, β-1,4-d-mannosyl-N-acetyl-d-glucosamine is released from N-glycans through the action of glycoside hydrolases, transported into the bacterial cell, and then phosphorolytically cleaved by BT1033. nih.govresearchgate.net This reaction yields α-D-mannose 1-phosphate and N-acetyl-D-glucosamine. nih.govnih.gov

A key feature of this phosphorylase-dependent pathway is its remarkable energy efficiency. nih.gov Compared to conventional pathways that utilize β-mannosidase and an ATP-dependent hexokinase, this novel route bypasses the need for ATP to phosphorylate the mannose residue. nih.govresearchgate.netnih.gov By directly converting the mannosyl residue into α-D-mannose 1-phosphate, the cell conserves energy, a significant advantage for anaerobic bacteria where energy production is less efficient than in aerobic organisms. nih.gov This energy-efficient strategy for N-glycan metabolism likely provides a distinct evolutionary advantage to these intestinal microbes. nih.gov

Genomic analysis suggests that this metabolic pathway is not unique to B. thetaiotaomicron. Similar gene clusters have been identified in other prominent intestinal anaerobic bacteria, including various species of Bacteroides, Prevotella, Parabacteroides, and Alistipes. nih.gov

Table 1: Key Enzymes in the Novel N-Glycan Metabolic Pathway in Bacteroides thetaiotaomicron

Enzyme/Protein Function Gene ID Significance
β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase Catalyzes the reversible phosphorolysis of β-1,4-D-mannosyl-N-acetyl-D-glucosamine. BT1033 Key enzyme enabling an energy-efficient metabolic pathway. nih.govnih.gov
α-Mannosidase Hydrolyzes α-mannosidic linkages. Encoded in gene cluster Releases mannose residues from N-glycans. nih.gov
β-N-Acetylhexosaminidase Hydrolyzes β-N-acetylhexosaminide linkages. Encoded in gene cluster Releases N-acetylglucosamine residues. nih.gov

Future research will likely focus on fully characterizing the enzymes in this pathway across different species and understanding its regulation and prevalence within the human gut microbiome.

Understanding the Biological Specificity of Glycan Recognition Events

The biological functions of glycans are dictated by their specific recognition by carbohydrate-binding proteins (lectins) and enzymes. The enzyme at the heart of the novel metabolic pathway, BT1033, exhibits unique substrate specificity. nih.gov It specifically recognizes β-1,4-d-mannosyl-N-acetyl-d-glucosamine (ManGlcNAc) and its extended form (ManGlcNAc₂) as substructures of N-glycans, demonstrating a precise recognition event that is crucial for its catalytic function. nih.gov

Future investigations will aim to solve the three-dimensional structures of enzymes like BT1033, which currently have no solved structures within their family (GH130). nih.gov Such structural data would provide atomic-level insights into how the enzyme's active site accommodates the β-1,4-d-mannosyl-N-acetyl-d-glucosamine substrate, revealing the specific hydrogen bonds and hydrophobic interactions that govern its specificity. This knowledge is critical for understanding the molecular basis of glycan metabolism and could inform the design of specific inhibitors or probes to study these pathways.

Advancements in Glycan Analytical Technologies

The complexity of glycan structures demands sophisticated analytical techniques for their study. Research on β-1,4-d-mannosyl-N-acetyl-d-glucosamine and its parent glycoproteins relies heavily on advancements in mass spectrometry (MS) and chromatography. nih.gov

A common strategy involves the enzymatic release of N-glycans from the glycoprotein (B1211001) using enzymes like Peptide-N-Glycosidase F (PNGase F). nih.gov The released pool of glycans can then be rapidly profiled. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful tool for this purpose, often enhanced by permethylation of the glycans to improve ionization efficiency and stabilize sialic acids. nih.gov

For more detailed structural information, including the identification of the specific protein attachment site, analysis is performed at the glycopeptide level. nih.gov High-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is the most widely used approach. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is particularly effective as it provides better separation of the hydrophilic glycopeptides. nih.gov

Tandem mass spectrometry (MS/MS) is indispensable for sequencing glycopeptides. nih.gov Different fragmentation methods provide complementary information:

Collision-Induced Dissociation (CID): This technique primarily cleaves the glycosidic bonds, yielding information about the glycan's composition and sequence. nih.gov

Electron-Transfer Dissociation (ETD): ETD preferentially cleaves the peptide backbone while leaving the fragile glycan structure intact, which is invaluable for pinpointing the exact site of glycosylation on the protein. nih.gov

The combination of these advanced analytical methods in a single experiment allows for a comprehensive characterization of glycoproteins containing the β-1,4-d-mannosyl-N-acetyl-d-glucosamine moiety. nih.gov

Table 2: Comparison of Modern Glycan Analytical Technologies

Technology Level of Analysis Key Information Provided Advantages
MALDI-TOF MS Released Glycans Glycan profile and heterogeneity. Rapid profiling, high sensitivity (especially after permethylation). nih.gov
LC-ESI-MS Glycopeptides Separation of glycopeptide isomers, glycan composition. Online separation is efficient; HILIC provides good separation of hydrophilic molecules. nih.gov
CID Tandem MS Glycopeptides Carbohydrate composition and sequence. Provides detailed glycan structural information. nih.gov

Future progress in this area will likely involve improving the sensitivity and resolution of these techniques to detect low-abundance glycoforms and developing new methods for distinguishing between highly similar glycan isomers.

Interdisciplinary Approaches to Glycobiology Research

The study of glycans, including β-1,4-d-mannosyl-N-acetyl-d-glucosamine, is inherently interdisciplinary, bridging chemistry, biology, and computer science. nih.gov The discovery of the novel metabolic pathway in Bacteroides thetaiotaomicron is a testament to this, integrating genomics to identify the gene cluster, biochemistry and enzymology to characterize the phosphorylase, and microbiology to understand the physiological role of the pathway in the gut ecosystem. nih.govnih.gov

Modern glycobiology research increasingly relies on an integrated, systems-level approach. nih.gov This involves connecting the "glycome" (the entire complement of sugars in an organism) with the genome, transcriptome, proteome, and metabolome. nih.gov For example, phylogenetic analyses based on core genomes and single nucleotide polymorphisms (SNPs) can be used to classify bacterial strains, and this classification can then be correlated with functional capabilities, such as specific "Glycan biosynthesis and metabolism" pathways. creperiehuizen.nl

Bioinformatics plays a crucial role in managing and interpreting the vast datasets generated in glycomics research. nih.gov Databases and computational tools are essential for predicting glycan structures, identifying potential glycosylation sites from protein sequences, and analyzing mass spectrometry data. As the field moves forward, collaborations between glycobiologists, bioinformaticians, microbiologists, and immunologists will be essential to fully unravel the complex roles of specific glycan structures like β-1,4-d-mannosyl-N-acetyl-d-glucosamine in health and disease.

Q & A

Q. What methodologies are recommended for detecting and quantifying Mannosyl(2)-N-acetyl(2)-glucose in complex biological samples?

The phenol-sulfuric acid method is a robust colorimetric technique for detecting reducing sugars and their derivatives. When applied to oligosaccharides like this compound, it involves reacting the sample with phenol and concentrated sulfuric acid to produce a stable orange-yellow chromophore, measurable at 490 nm. This method is sensitive to submicrogram quantities and can be combined with chromatographic separation (e.g., paper partition chromatography) for enhanced specificity in polysaccharide analysis . For quantification in glycoproteins, coupling this with enzymatic digestion (e.g., Endoglycosidase H) to isolate N-linked glycans prior to colorimetric analysis improves accuracy .

Q. What is the biosynthetic role of this compound in N-linked glycosylation pathways?

N-linked glycosylation begins with the transfer of a preassembled oligosaccharide (Glc₃Man₉GlcNAc₂) to asparagine residues of proteins. Subsequent processing involves trimming and reglucosylation steps. This compound derivatives are critical intermediates during these steps, particularly in the formation of hybrid or complex glycans. The enzyme MGAT4A catalyzes the transfer of N-acetylglucosamine (GlcNAc) to core mannose residues via β-1,4 linkages, influencing glycan branching and functionality. This process is essential for GLUT2 glycosylation and glucose transport in pancreatic β-cells .

Advanced Research Questions

Q. How can stereoselectivity challenges in synthesizing this compound derivatives be addressed?

Q. What computational models are effective in predicting glycosylation reaction outcomes for this compound synthesis?

Density Functional Theory (DFT) calculations are pivotal for modeling transition states in glycosylation reactions. For instance, DFT studies on mannosyl donors with 2,3-N,O-carbamate groups revealed a preference for β-anomer formation due to lower energy barriers in the transition state. These models can predict α/β ratios (e.g., 4:6 selectivity) and guide synthetic protocols by optimizing protecting groups and reaction conditions (e.g., BSP/Tf₂O promoters) . Integrating computational data with experimental ¹³C NMR KIE analysis enhances mechanistic understanding .

Q. What analytical challenges arise in characterizing the structural heterogeneity of this compound-containing glycans?

High-mannose glycans require advanced chromatographic and spectrometric techniques for resolution. Porous graphitic carbon (PGC) chromatography separates isomers based on subtle differences in hydrophobicity and linkage. Mass spectrometry (MSⁿ) with collision-induced dissociation (CID) identifies branching patterns, while nuclear magnetic resonance (NMR) confirms anomeric configurations. For example, the (M6M3)M2 glycan structure is resolved by linkage-specific analysis of mannose residues beyond the core GlcNAc₂Man₃ . Cross-validation with literature data and error analysis (e.g., sample degradation during hydrolysis) is critical .

Q. How do structural modifications of this compound impact its biological activity in glycoconjugate inhibitors?

Structure-Activity Relationship (SAR) studies reveal that replacing N-acetyl glucosamine with glucose in glycoconjugate inhibitors alters binding affinities to targets like MMP-12. Modifications at the glycosidic linkage (C-1 vs. C-6) and spacer length influence steric accessibility and enzymatic resistance. For example, Mitsunobu reactions or thioureidic linkers introduce variability in conjugation efficiency, which is quantified via enzymatic assays and crystallography .

Methodological Notes

  • Contradictions in Mechanisms : and highlight competing glycosylation mechanisms (SN2 vs. oxocarbenium pathways). Researchers must tailor reaction conditions (e.g., promoter choice, temperature) to favor desired pathways.
  • Data Validation : Cross-referencing experimental results with computational models (e.g., DFT) and orthogonal analytical techniques (e.g., NMR, MS) ensures robust conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.